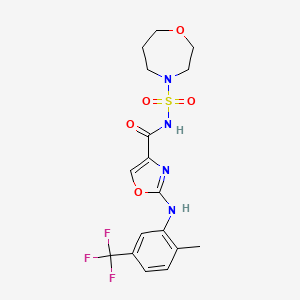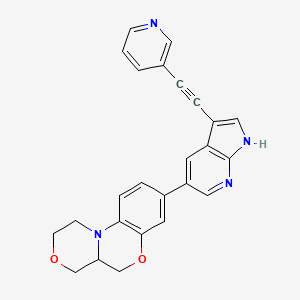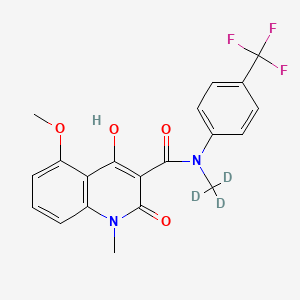![molecular formula C8H14N4O6 B12375325 2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound that features both azido and acetamido functional groups This compound is a derivative of glucose, modified to include an azido group at the second carbon and an acetamido group at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves the modification of glucose derivatives. One common method involves the azidation of 2-acetamido-2-deoxy-D-glucose. This process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using suitable protecting groups such as acetyl or benzyl groups.
Azidation: The protected glucose derivative is then treated with sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.
化学反应分析
Types of Reactions
2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions involving the azido group.
科学研究应用
2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide largely depends on the specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
2-acetamido-2-deoxy-D-glucose: A precursor in the synthesis of the target compound.
2-azido-2-deoxy-D-glucose: Similar in structure but lacks the acetamido group.
N-acetylglucosamine: A related compound with an acetamido group but without the azido group.
Uniqueness
2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to the presence of both azido and acetamido groups, which confer distinct chemical reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C8H14N4O6 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC 名称 |
2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3?,5?,6-,7+,8+/m0/s1 |
InChI 键 |
AFNOHTDETQTADW-KPBLULKVSA-N |
手性 SMILES |
C(C1[C@@H]([C@@H](C([C@@H](O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




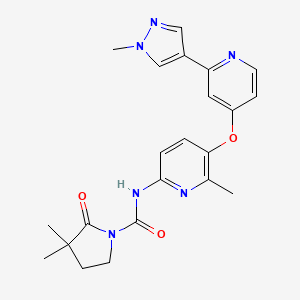
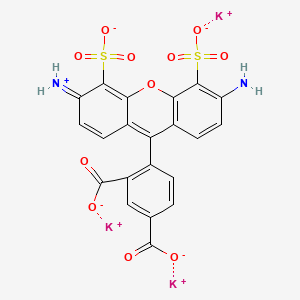
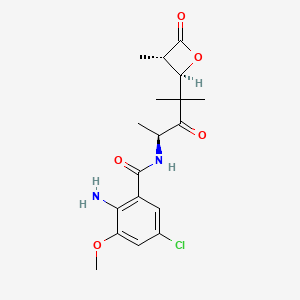
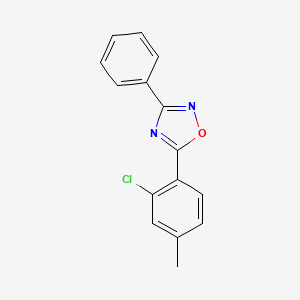
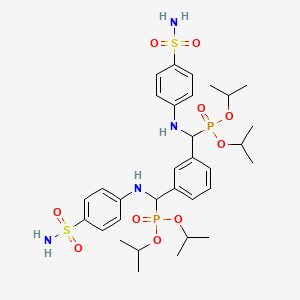

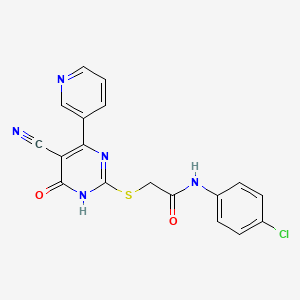
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
